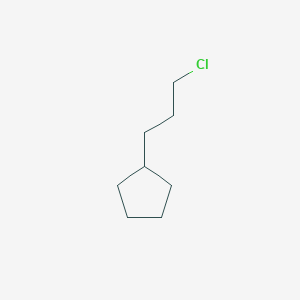

(3-氯丙基)环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3-Chloropropyl)cyclopentane” is a chemical compound that consists of a cyclopentane ring with a 3-chloropropyl group attached to it . The molecule consists of 15 Hydrogen atoms, 8 Carbon atoms, and 1 Chlorine atom, making a total of 24 atoms . The molecular weight of (3-chloropropyl)cyclopentane is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .

Synthesis Analysis

The synthesis of “(3-Chloropropyl)cyclopentane” or similar compounds often involves complex organic chemistry reactions . For instance, cyclopentane derivatives can be synthesized from simple cyclopentanoid precursors . Another strategy for synthesis of prostaglandins from cyclopentane precursors exploits steric approach control during hydride reduction .Chemical Reactions Analysis

Cycloalkanes like cyclopentane can undergo various chemical reactions. For instance, cyclopropyl groups adjacent to vinyl groups can undergo ring expansion reactions . This reactivity can be exploited to generate unusual cyclic compounds.Physical And Chemical Properties Analysis

Cyclopentane, the base structure of “(3-Chloropropyl)cyclopentane”, has physical properties similar to those of alkanes, but with higher boiling points, melting points, and densities due to the greater number of London forces that they contain . Cyclopentane has a boiling point of 49.3 °C, and a melting point of -94.2 °C .科学研究应用

- Researchers have grafted (3-Chloropropyl)-Trimethoxy Silane (CPTMS) onto the surface of halloysite nanotubes (HNTs) . This modification enhances the chemical activity of HNTs, making them excellent candidates for creating new materials in chemical engineering and nanotechnology . The use of toluene as a medium and specific molar ratios optimized the grafting process.

- A proposed hydrate-based purification technology was applied to cyclopentane. By analyzing crystal structures and chemical bonds, researchers achieved a 98.56% yield in purifying cyclopentane from an azeotropic mixture with neohexane .

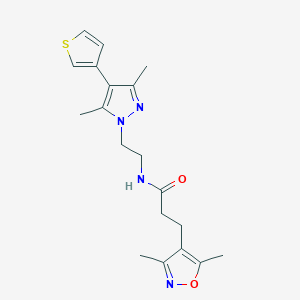

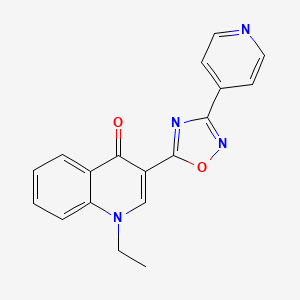

- Quinoline derivatives are pharmacologically active compounds. Researchers continue to synthesize new derivatives, including those based on cyclopentane. Understanding the antioxidant action mechanism of these compounds is a promising direction for drug development .

Surface Modification and Nanotechnology

Hydrate-Based Separation

Antioxidant Action Mechanism

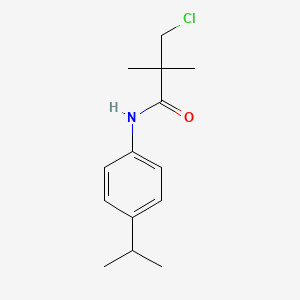

安全和危害

“(3-Chloropropyl)cyclopentane” is considered a hazardous chemical. It is a combustible liquid and can cause skin and eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces. In case of contact with skin or eyes, it should be washed off immediately with plenty of water .

未来方向

The vinylcyclopropane rearrangement, a ring expansion reaction converting a vinyl-substituted cyclopropane ring into a cyclopentene ring, could potentially be applied to “(3-Chloropropyl)cyclopentane” or similar compounds . This reactivity can be exploited to generate unusual cyclic compounds, opening up new perspectives in the creation of biologically active substances with desired properties .

作用机制

Target of Action

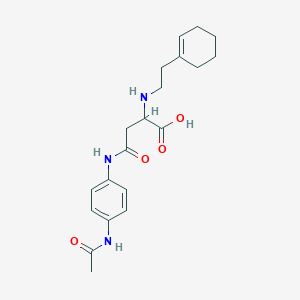

It is known that cyclopentane derivatives have high pharmacological activity, which depends on their chemical structure . They are used as medicinal drugs and have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and DHODH kinase .

Mode of Action

Cyclopentane derivatives are known to act as inhibitors of radical chain oxidation of organic compounds . This suggests that (3-Chloropropyl)cyclopentane might interact with its targets by inhibiting oxidation processes, thereby preventing damage to cells and tissues.

Biochemical Pathways

It is known that cyclopentane derivatives can affect a wide range of biochemical pathways due to their ability to inhibit various enzymes

Result of Action

It is known that cyclopentane derivatives can act as inhibitors of radical chain oxidation of organic compounds . This suggests that (3-Chloropropyl)cyclopentane might prevent damage to cells and tissues by inhibiting oxidation processes.

Action Environment

It is known that the cohesive force between cyclopentane hydrate particles decreases with decreasing hydrophilic-lipophilic balance (hlb) value of surfactants . This suggests that the action of (3-Chloropropyl)cyclopentane might be influenced by the presence of surfactants and their HLB values.

属性

IUPAC Name |

3-chloropropylcyclopentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODWOFXPVXKFRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloropropyl)cyclopentane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2758153.png)

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B2758166.png)

![1-(3,4-dimethylphenyl)-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2758170.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2758173.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2758174.png)

![1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2758175.png)